molecular formula C7H5N3O2 B1313177 Imidazo[1,2-b]pyridazine-6-carboxylic acid CAS No. 769109-13-9

Imidazo[1,2-b]pyridazine-6-carboxylic acid

Cat. No.: B1313177
CAS No.: 769109-13-9
M. Wt: 163.13 g/mol
InChI Key: KHNNSMFTHAZLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazine-6-carboxylic acid is a fused heterocyclic compound consisting of an imidazole ring fused with a pyridazine ring at the [1,2-b] position (Fig. 1). This structural arrangement allows one nitrogen atom to be shared between the two rings, distinguishing it from isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, which contain two nitrogen atoms in each ring .

Synthetic routes for imidazo[1,2-b]pyridazine derivatives are well-developed compared to other isomers, often employing transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) or condensation of pyridazine precursors with haloacetaldehyde dimethyl acetal . Pharmacologically, this scaffold has been explored extensively, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-b]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridazine with α-haloketones, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neurological Disorders

Research indicates that imidazo[1,2-b]pyridazine-6-carboxylic acid may have potential in treating neurological disorders such as:

  • Alzheimer's Disease : The inhibition of AAK1 can potentially mitigate synaptic dysfunction associated with Alzheimer's pathology .
  • Parkinson’s Disease : AAK1 has been implicated in the modulation of dopaminergic signaling; thus, its inhibitors may help alleviate symptoms related to this condition .
  • Bipolar Disorder and Schizophrenia : Studies suggest that AAK1 activity is linked to cognitive deficits in schizophrenia and mood regulation in bipolar disorder, indicating potential therapeutic avenues for imidazo[1,2-b]pyridazine derivatives .

Pain Management

This compound has shown promise in pain management applications. Research using AAK1 knockout mice demonstrated a significant reduction in pain responses compared to wild-type controls, suggesting that AAK1 inhibitors could be effective analgesics .

Case Studies

StudyFocusFindings
Henderson & Conner (2007)AAK1 expression in brainHigh expression levels of AAK1 were found in brain tissues, supporting its role in neurological functions .
Jaaro-Peled et al. (2010)Schizophrenia modelsInhibition of AAK1 led to morphological changes relevant to schizophrenia in mouse models .
Latourelle et al. (2009)Genetic links to Parkinson'sIdentified polymorphisms in the AAK1 gene associated with Parkinson's onset age, highlighting its clinical relevance .

Mechanism of Action

The mechanism of action of Imidazo[1,2-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of IL-17A, a cytokine involved in inflammatory responses. By binding to IL-17A, the compound can modulate immune responses, making it a potential therapeutic agent for autoimmune diseases like psoriasis and rheumatoid arthritis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers of Imidazopyridazine

Imidazo[1,2-b]pyridazine-6-carboxylic acid belongs to a family of imidazopyridazine isomers, including:

  • Imidazo[4,5-d]pyridazine : Similar to [4,5-c] but with distinct nitrogen positioning; less studied due to synthetic challenges .

Key Differences :

  • Nitrogen Sharing : Only imidazo[1,2-b]pyridazine shares a nitrogen atom between rings, influencing electronic properties and binding interactions.
  • Synthetic Accessibility : Imidazo[1,2-b]pyridazine derivatives are more readily synthesized via transition-metal catalysis, whereas [4,5-c] and [4,5-d] isomers require specialized methods .

Functional Group Modifications

The carboxylic acid group at position 6 allows diverse derivatization. Key derivatives include:

Compound Name Substituent CAS Number Key Properties/Applications Reference
This compound -COOH 769109-13-9 Core scaffold for kinase inhibitors
Methyl imidazo[1,2-b]pyridazine-6-carboxylate -COOCH3 1234616-21-7 Improved lipophilicity; intermediate
2-(tert-Butyl)imidazo[1,2-b]pyridazine-6-carboxamide -CONH(C(CH3)3) 146233-48-9 Enhanced target affinity

Impact of Substituents :

  • Ester Derivatives (e.g., Methyl ester) : Increased membrane permeability due to reduced polarity.
  • Amides (e.g., 6-carboxamide) : Enhanced hydrogen-bonding capacity, critical for kinase hinge-binding interactions .

Pharmacological Activity Comparisons

Kinase Inhibition

  • This compound Derivatives :

    • Compound 6b : IC50 = 7.1 nM (VEGFR2), 15 nM (PDGFRβ) .
    • YPC-21440 : A thiazolidine-2,4-dione derivative showing pan-Pim kinase inhibition .
  • Imidazo[1,2-a]pyridine-6-carboxylic Acid :

    • Lower kinase selectivity due to pyridine vs. pyridazine ring differences .

Anticancer Activity

  • Imidazo[1,2-b]pyridazine Scaffold : Demonstrated efficacy in VEGFR2-driven angiogenesis models .
  • Imidazo[1,2-a]pyrimidine-6-carboxylic Acid : Less potent in kinase assays (e.g., IC50 > 100 nM for VEGFR2) due to altered ring electronics .

Biological Activity

Imidazo[1,2-b]pyridazine-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound exhibits significant interactions with various enzymes and proteins, which are crucial for its biological activity. Notably, it has been identified as an inhibitor of acetylcholinesterase , an enzyme that plays a vital role in neurotransmission by breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission and cognitive functions.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Acetylcholinesterase InhibitionPrevents breakdown of acetylcholine
Cytokine ModulationInhibits IL-17A, affecting inflammatory responses
Amyloid Plaque BindingHigh binding affinity to amyloid plaques
Tyk2 Kinase InhibitionSelectively inhibits Tyk2 JH2 kinase

Cellular Effects

Research indicates that this compound influences various cellular processes such as cell signaling and gene expression. Its ability to affect cancer cell proliferation and migration suggests potential as an anticancer agent . For instance, derivatives of this compound have shown promise in binding to amyloid plaques associated with neurodegenerative diseases like Alzheimer's .

Molecular Mechanisms

The molecular mechanisms underlying the activity of this compound involve interactions with specific biomolecules:

  • Acetylcholinesterase Inhibition : The compound binds to the active site of acetylcholinesterase, inhibiting its function and leading to elevated acetylcholine levels.
  • IL-17A Inhibition : By modulating IL-17A activity, it can influence immune responses, potentially offering therapeutic benefits in autoimmune diseases such as psoriasis and rheumatoid arthritis.
  • Tyk2 Kinase Inhibition : Research has demonstrated that certain derivatives exhibit over 10,000-fold selectivity for Tyk2 JH2 kinase, impacting inflammatory pathways significantly .

Study on Amyloid Plaques

A study synthesized various imidazo[1,2-b]pyridazine derivatives to evaluate their binding affinities to amyloid plaques. The most effective derivative showed a binding affinity (Ki) of 11.0 nM, indicating its potential use in imaging techniques for Alzheimer's disease .

Tyk2 Kinase Inhibition

In a pharmacodynamics model involving rats, a specific derivative demonstrated dose-dependent inhibition of IFNγ production by 45% and 77% at doses of 1 mg/kg and 10 mg/kg respectively. This highlights the compound's efficacy in inflammatory conditions .

Structure-Activity Relationship (SAR)

Extensive SAR studies have revealed that modifications at specific positions on the imidazo[1,2-b]pyridazine scaffold can significantly enhance biological activity. For example, substituents at the C3 position were found to improve metabolic stability and permeability across biological membranes .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Imidazo[1,2-b]pyridazine-6-carboxylic acid derivatives, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of methyl esters, such as methyl imidazo[1,2-b]pyridazine-6-carboxylate (CAS 1234616-21-7), involves cyclocondensation of precursors like aminopyridazines with carbonyl compounds. Reaction optimization can be achieved by adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst selection (e.g., palladium or acid/base catalysts). Monitoring reaction progress via HPLC or LC-MS ensures purity, with typical yields ranging from 60% to 85% after column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methyl ester derivative (C8H7N3O2) shows characteristic signals: a singlet for the ester methyl group (~3.9 ppm) and aromatic protons in the 7.5–8.5 ppm range .
  • Mass Spectrometry : ESI-MS of the methyl ester reveals a molecular ion peak at m/z 177.163 (M+H⁺), with fragmentation patterns confirming the imidazo-pyridazine core .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ester or carboxylic acid functionality .

Q. What purification strategies are effective for isolating this compound intermediates?

  • Methodological Answer : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) is optimal for separating polar derivatives. For less polar intermediates (e.g., methyl esters), silica gel chromatography with ethyl acetate/hexane eluents (1:3 to 1:1) achieves >95% purity. Recrystallization from ethanol/water mixtures is also effective for crystalline derivatives .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles improve the synthesis of Imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer : Factorial design (e.g., 2³ factorial) can optimize reaction parameters:

  • Variables : Temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) identifies interactions between variables, reducing the number of trials while maximizing yield. For example, higher catalyst loading in DMF may disproportionately increase yield compared to THF .

Q. What computational tools are suitable for predicting the reactivity of this compound in drug discovery?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electrophilic/nucleophilic sites on the heterocyclic core. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinases). Machine learning models trained on reaction databases (e.g., Reaxys) can suggest novel derivatization pathways .

Q. How should researchers address contradictory biological activity data for Imidazo[1,2-b]pyridazine derivatives across studies?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (e.g., cell line viability, IC50 determination protocols).
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomerism or degradation .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies, identifying outliers due to synthetic impurities or assay interference .

Q. What strategies mitigate challenges in scaling up this compound synthesis from milligram to gram scale?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and intermediate stability.
  • Green Chemistry : Replace hazardous solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve safety and scalability .

Q. Analytical and Structural Challenges

Q. Why do CAS registry numbers vary for structurally similar Imidazo[1,2-b]pyridazine derivatives, and how can this affect data reproducibility?

  • Methodological Answer : CAS numbers (e.g., 1313726-21-4 vs. 135830-23-8) may denote stereoisomers, salts, or solvates. Researchers must cross-validate CAS numbers with IUPAC names, InChI keys, and spectral data. Databases like SciFinder or PubChem clarify ambiguities, ensuring correct compound identification .

Properties

IUPAC Name

imidazo[1,2-b]pyridazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNNSMFTHAZLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441396
Record name imidazo[1,2-b]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769109-13-9
Record name imidazo[1,2-b]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 6-aminopyridazine-3-carboxylic acid (1-1) (1.39 g, 10 mmol) in ethanol in a sealed flask was added 2-chloroacetaldehyde (4 mL, 40% aqueous). The reaction mixture was stirred at room temperature for 5 min, then heated at 100° C. overnight. After cooled to room temperature, the mixture was concentrated to afford the title compound (1.63 g). MS (m/z): 164 (M+1)+
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.